Cas no 2171209-90-6 ((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

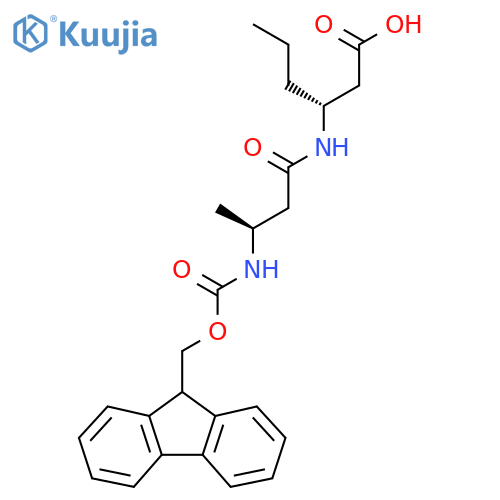

2171209-90-6 structure

商品名:(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid

- 2171209-90-6

- EN300-1581577

- (3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid

-

- インチ: 1S/C25H30N2O5/c1-3-8-17(14-24(29)30)27-23(28)13-16(2)26-25(31)32-15-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,16-17,22H,3,8,13-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t16-,17+/m0/s1

- InChIKey: OTVBKSFQASHKJO-DLBZAZTESA-N

- ほほえんだ: O(C(N[C@@H](C)CC(N[C@@H](CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 438.21547206g/mol

- どういたいしつりょう: 438.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 11

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 105Ų

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1581577-10.0g |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1581577-1.0g |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1581577-5000mg |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1581577-10000mg |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1581577-250mg |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1581577-0.25g |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1581577-2.5g |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1581577-1000mg |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1581577-2500mg |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1581577-5.0g |

(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]hexanoic acid |

2171209-90-6 | 5g |

$9769.0 | 2023-06-04 |

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

2171209-90-6 ((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量